molecular formula C14H18O3 B1296573 8-Oxo-8-phenyloctanoic acid CAS No. 24314-23-6

8-Oxo-8-phenyloctanoic acid

Cat. No. B1296573
CAS RN: 24314-23-6
M. Wt: 234.29 g/mol
InChI Key: UMCSRRHQLAVYRS-UHFFFAOYSA-N
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Description

8-Oxo-8-phenyloctanoic acid is a chemical compound with the molecular formula C14H18O3 . It contains a total of 35 bonds, including 17 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 8-Oxo-8-phenyloctanoic acid includes a six-membered aromatic ring attached to an eight-carbon chain with a ketone and a carboxylic acid functional group . The InChI representation of the molecule is InChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17) .


Physical And Chemical Properties Analysis

8-Oxo-8-phenyloctanoic acid has a molecular weight of 234.29 g/mol . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 8 rotatable bond count . Its exact mass and monoisotopic mass are 234.125594432 g/mol . The topological polar surface area is 54.4 Ų .

Scientific Research Applications

Synthesis and Biological Activity

Oxidative Stress and DNA Damage

Compounds related to 8-oxo-8-phenyloctanoic acid, such as 8-oxoguanine, are known to be susceptible to secondary oxidation, indicating their potential involvement in studies related to oxidative stress and DNA damage. Peroxynitrite-induced reactions of synthetic oligonucleotides containing 8-oxoguanine, for example, suggest that 8-oxo-8-phenyloctanoic acid could be involved in similar oxidative processes (Tretyakova et al., 1999).

Micellization and Surfactant Behavior

Studies on compounds like sodium 8-phenyloctanoate, which are structurally related to 8-oxo-8-phenyloctanoic acid, demonstrate applications in understanding micellization processes and surfactant behavior. This includes investigations into the behavior of these compounds in aqueous solutions and their interaction with other molecules (Landry et al., 2007).

Future Directions

While specific future directions for 8-Oxo-8-phenyloctanoic acid are not mentioned in the search results, one relevant paper discusses the significance of oxidatively damaged nucleic acid in exploring the connections between diabetes and cancer . Further exploration of the specific mechanism of oxidatively damaged nucleic acid in the connection between diabetes and cancer is urgently needed .

properties

IUPAC Name

8-oxo-8-phenyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(12-8-4-3-5-9-12)10-6-1-2-7-11-14(16)17/h3-5,8-9H,1-2,6-7,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCSRRHQLAVYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305602
Record name 8-Oxo-8-phenyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxo-8-phenyloctanoic acid

CAS RN

24314-23-6
Record name 24314-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Oxo-8-phenyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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